molecular formula C20H30O3 B038134 Galanolactone CAS No. 115753-79-2

Galanolactone

Cat. No.: B038134
CAS No.: 115753-79-2
M. Wt: 318.4 g/mol
InChI Key: MBPTXJNHCBXMBP-SDIIOJARSA-N
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Mechanism of Action

Target of Action

Galanolactone, a diterpenoid lactone first isolated from ginger , primarily targets the 5-HT3 receptors . These receptors play a crucial role in the transmission of signals in the nervous system and are involved in various physiological processes.

Mode of Action

This compound acts as an antagonist at the 5-HT3 receptors . This means it binds to these receptors but does not activate them, instead, it blocks them and prevents them from being activated by other substances. This action can lead to changes in signal transmission and can influence various physiological processes.

Pharmacokinetics

It is known to be soluble in acetone , which suggests that it may be well-absorbed in the body. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound’s antagonistic action on the 5-HT3 receptors can lead to a variety of molecular and cellular effects. For instance, it has been shown to inhibit lipid accumulation and the expression of certain proteins involved in fat storage, such as adipocyte fatty acid-binding protein (aP2) and resistin, in a dose-dependent manner . This suggests that this compound may have potential anti-obesity effects.

Biochemical Analysis

Biochemical Properties

Galanolactone interacts with various enzymes and proteins, particularly the 5-HT3 receptors . The nature of these interactions is antagonistic, meaning that this compound binds to these receptors and inhibits their activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, particularly those involving 5-HT3 receptors . This interaction can impact gene expression and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic interaction with 5-HT3 receptors . By binding to these receptors, this compound inhibits their activity, which can lead to changes in gene expression and cellular metabolism.

Chemical Reactions Analysis

Galanolactone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Biological Activity

Galanolactone is a diterpenoid compound derived from ginger, specifically from the plant Zingiber officinale. This compound has garnered attention for its various biological activities, particularly in the fields of anti-inflammatory, antioxidant, and neuroprotective effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The molecular formula is C15H22O3C_{15}H_{22}O_3, and its structure includes a lactone ring that plays a crucial role in its interaction with biological targets.

1. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicate that this compound can suppress the activation of NF-κB, a key transcription factor involved in inflammatory responses.

Table 1: Effects of this compound on Inflammatory Markers

Study ReferenceCytokine InhibitionMechanism
TNF-α, IL-6NF-κB suppression
IL-1βDownregulation of inflammatory genes
COX-2Inhibition of arachidonate metabolism

2. Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. Research indicates that it can significantly reduce oxidative stress markers in various cell types.

Table 2: Antioxidant Effects of this compound

Study ReferenceAssessed ParameterResult
Superoxide DismutaseIncreased activity
Malondialdehyde (MDA)Decreased levels
Glutathione PeroxidaseEnhanced activity

3. Neuroprotective Effects

This compound has been studied for its potential neuroprotective effects, particularly in models of cognitive impairment. A study investigated its impact on learning and memory in mice, revealing that it enhances both working and long-term memory.

Case Study: Neuroprotective Role in Mice

In a controlled study involving mice administered with this compound (200 mg/kg), significant improvements were observed in memory retention and cognitive function compared to the control group. The underlying mechanism appears to involve modulation of serotonin pathways, as this compound antagonizes the 5-HT3 receptor.

4. Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various pathogens. Studies have shown its effectiveness against oral bacteria associated with periodontal disease.

Table 3: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli25 µg/mL
Candida albicans30 µg/mL

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Pro-inflammatory Pathways : By blocking NF-κB activation and reducing cytokine production.
  • Antioxidant Mechanism : By enhancing the activity of antioxidant enzymes and scavenging free radicals.
  • Neurotransmitter Modulation : By influencing serotonin receptor pathways, which may enhance cognitive functions.
  • Direct Antimicrobial Action : By disrupting bacterial cell membranes or metabolic processes.

Properties

IUPAC Name

(3E)-3-[2-[(1R,2S,4aS,8aS)-5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl]ethylidene]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-18(2)9-4-10-19(3)15(18)7-11-20(13-23-20)16(19)6-5-14-8-12-22-17(14)21/h5,15-16H,4,6-13H2,1-3H3/b14-5+/t15-,16+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPTXJNHCBXMBP-SDIIOJARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CC=C4CCOC4=O)CO3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2C/C=C/4\CCOC4=O)CO3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115753-79-2
Record name Galanolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115753-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galanolactone, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FX4852TYQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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